2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile
Overview
Description
2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a chloromethyl group, a thia-diazatricyclic core, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-diazatricyclic core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloromethyl group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 2-[5-(Bromomethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile
- 2-[5-(Hydroxymethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile
Uniqueness: The presence of the chloromethyl group in 2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile makes it particularly reactive in substitution reactions, providing a versatile platform for the introduction of various functional groups. This reactivity distinguishes it from similar compounds with different substituents, such as bromomethyl or hydroxymethyl groups.
Properties
IUPAC Name |
2-[2-(chloromethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c14-7-10-16-12-11(13(18)17(10)6-5-15)8-3-1-2-4-9(8)19-12/h1-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEJEKHXZLCEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC#N)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121160 | |
Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-3(4H)-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731795-75-8 | |
Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-3(4H)-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731795-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-3(4H)-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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